Idose, L-
Description
Significance of Rare Monosaccharides in Complex Biological Systems
The study of monosaccharides, the fundamental units of carbohydrates, typically centers on the widely abundant D-series sugars like glucose and galactose. However, rare monosaccharides, including those belonging to the L-series, are increasingly recognized for their critical roles in biological complexity. These less common sugars can be vital components of various biomolecules, influencing their structure, function, and interactions within living systems. ontosight.airesearchgate.netoup.com Understanding their specific contributions is essential for a comprehensive view of glycobiology.
While D-sugars are overwhelmingly prevalent in nature and are the primary substrates for many metabolic enzymes, L-sugars are crucial components of certain biomolecules, despite being less common. ontosight.aioup.comquora.comquora.com The D- and L-notation refers to the stereochemical configuration of the carbon atom farthest from the carbonyl group, relating to D- and L-glyceraldehyde. oup.compressbooks.pubmasterorganicchemistry.com Enzymes in biological systems are highly stereospecific, meaning they typically interact only with one enantiomeric form (e.g., D-sugars or L-amino acids), highlighting the importance of the specific three-dimensional arrangement of L-sugars for their biological activity. ontosight.aiquora.comquora.com For instance, L-gulose is a key component of the antibiotic bleomycin, essential for its activity. oup.com
L-Idose serves as an exemplary case study for the importance of rare monosaccharides. It is an aldohexose, a simple sugar with six carbon atoms and an aldehyde functional group, possessing the chemical formula C₆H₁₂O₆. ontosight.aiontosight.ai L-Idose is the C-5 epimer of D-glucose, meaning they differ in configuration at only the fifth carbon atom. researchgate.netwikipedia.org This subtle structural difference leads to significant conformational properties; the hemiacetal form of L-idose has three substituents in the axial position, which destabilizes its structure and results in a considerably higher concentration of its free aldehyde form compared to D-glucose. researchgate.netunipi.it This characteristic makes L-idose a particularly attractive substrate for studying enzymes like aldose reductase (AKR1B1), where it can mimic D-glucose's binding mode but offer advantages in kinetic studies due to its higher free aldehyde concentration. researchgate.netunipi.itnih.gov
Historical Context of L-Idose Discovery and Initial Characterization
The broader understanding of L-sugars, including L-Idose, is rooted in the historical development of carbohydrate chemistry, particularly the establishment of D- and L-nomenclature based on the configuration of glyceraldehyde. oup.compressbooks.pubmasterorganicchemistry.com While specific details on the initial isolation of L-Idose from natural sources are limited in the provided information, its synthesis and characterization have been pivotal in advancing its study. Early synthetic methodologies for L-hexoses were often lengthy and complex, involving tedious protecting group strategies and functional group manipulations. researchgate.netuq.edu.au However, advancements have led to more efficient routes, such as the C-5 epimerization of D-hexoses via free radical reduction, which has been applied to access L-iduronic acid and, by extension, L-idose derivatives. researchgate.netuq.edu.au The development of stereoselective synthetic routes, such as the tributyltin hydride-mediated transformation of 5-C-bromo-D-glucuronides to L-iduronides, has been crucial for making these rare sugars more accessible for research. researchgate.netuq.edu.au
Current Research Landscape and Emerging Trends for L-Idose
Current research on L-Idose is diverse, spanning its synthesis, conformational analysis, and biological roles, particularly within complex glycoconjugates. The field of glycobiology and glycomics continues to expand, with significant ongoing academic and commercial research efforts globally. nih.govglyco.ac.ru
Key Research Areas and Findings:
Role in Glycosaminoglycans (GAGs): L-Idose's oxidized derivative, L-iduronic acid (IdoA), is a crucial monosaccharide component of GAGs such as heparin, heparan sulfate (B86663), and dermatan sulfate. researchgate.netontosight.aiwikipedia.orgrsc.org GAGs are complex, highly sulfated polysaccharides that interact with a wide range of proteins, mediating numerous physiological and pathological processes including cell signaling, differentiation, immune responses, and angiogenesis. researchgate.netontosight.airsc.orgmdpi.com The conformational flexibility of L-iduronic acid, particularly its ability to adopt multiple forms (e.g., chair (¹C₄), skew-boat (²S₀), and boat conformations), is critical for its specific and dynamic interactions with proteins, influencing the bioactivity of GAGs. researchgate.netrsc.org Studies have shown that substituting L-iduronic acid in anticoagulant drugs like fondaparinux (B3045324) and idraparinux (B1674382) with isostructural sugars leads to a loss of anticoagulant activity, emphasizing the critical importance of L-iduronic acid's specific conformation. rsc.org
Enzyme Substrate Studies: L-Idose has been identified as an attractive alternative substrate to D-glucose for measuring aldose reductase (AKR1B1) activity. researchgate.netnih.gov This is due to its structural similarity to D-glucose combined with a significantly higher concentration of its free aldehyde form in solution, which makes it more readily available for enzyme interaction. researchgate.netunipi.itnih.gov
Comparative Kinetic Data for Aldose Reductase:
Enzyme: Human recombinant AKR1B1 researchgate.netnih.gov
Substrate: L-Idose researchgate.netnih.gov
K_M (L-Idose): 3.9 mM researchgate.net / 3.8 mM unipi.it
k_cat (L-Idose): Essentially identical to D-glucose researchgate.netnih.gov
Protein-Carbohydrate Interactions: Research explores how L-Idose interacts with proteins. For example, studies using the WW domain from human Pin1 showed that L-idose interacts differently with aromatic residues compared to other monosaccharides, and while other monosaccharides substantially stabilized the protein, L-idose showed a more modest stabilization effect. nih.gov This suggests unique interaction profiles for L-idose.
Synthetic Methodologies: Ongoing efforts aim to develop more efficient and stereoselective synthetic routes to L-Idose and its derivatives, addressing the challenge of their limited natural abundance and high cost. researchgate.netuq.edu.au These advancements are crucial for expanding research and potential biotechnological exploitation of L-hexoses.
The conformational complexity of L-Idose and its derivatives, particularly L-iduronic acid, continues to be a focal point, with computational methods and experimental techniques like NMR spectroscopy being employed to understand their dynamic structures and interactions. nih.govacs.orgresearchgate.net The ability to precisely model and refine carbohydrate structures remains a challenge in structural biology, highlighting an area of ongoing development. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-UNTFVMJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-56-5 | |
| Record name | L-Idose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78BCN2M7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical and Conformational Dynamics of L Idose
Advanced Conformational Analysis of L-Idopyranose
The conformational landscape of the L-idopyranose ring is notably complex. Unlike more rigid monosaccharides, its accessible conformational space includes not only the typical chair forms but also a significant population of skew-boat conformations. nih.govresearchgate.net This conformational plasticity is a key determinant of the flexibility of polysaccharides in which it is incorporated. ru.nl
The interconversion between the various conformers of L-idopyranose is rapid, with relatively low energy barriers. The free-energy differences between the major conformers (¹C₄, ⁴C₁, and ²S₀) are typically only a few kilojoules per mole, allowing them to coexist in significant populations at room temperature. nih.govru.nl
Computational studies have provided specific insights into these energy barriers. For instance, the interconversion of the alpha-L-idopyranose ring from a ⁴C₁ chair to a B₃,O boat conformation proceeds through an E₃ envelope transition state and involves an energy barrier of approximately 5.21 kcal/mol. nih.gov This low barrier facilitates the dynamic equilibrium observed in solution.
Table 1: Calculated Relative Energies of α-L-Idopyranose Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| ⁴C₁ | ~0 |
| ²S₀ | Similar to ⁴C₁ |
| B₃,O | Similar to ⁴C₁ |
| ¹S₃ | Higher energy |
Data derived from density functional theory calculations. The ⁴C₁, ²S₀, and B₃,O conformers have very similar energies, while the ¹S₃ conformer is less stable. nih.gov
Substituents on the idopyranose ring can significantly influence the conformational equilibrium. Research combining X-ray crystallography and NMR data has shown a remarkable trend: the pucker of the idopyranosyl chair conformations (¹C₄ and ⁴C₁) remains largely constant regardless of the substitution pattern or experimental conditions. nih.govru.nl
In contrast, it is the skew-boat (²S₀) conformation that adapts its geometry in response to different substitution patterns, such as O-sulfation in glycosaminoglycans. nih.govresearchgate.net This adaptability of the skew-boat conformer is crucial for the biological function of polymers like heparin, where the iduronic acid moiety acts as a flexible "spacer," enabling the polysaccharide chain to adopt specific conformations required for binding to proteins. ru.nl The conformational equilibrium of iduronic acid residues can be influenced by sulfation on the residue itself and on adjacent sugar units. ru.nl
In biological systems, L-iduronic acid (the C5 carboxylated form of L-idose) is synthesized at the polymer level from D-glucuronic acid residues within heparan sulfate (B86663). This conversion is catalyzed by the enzyme D-glucuronyl C5-epimerase. nih.govnih.gov The reaction proceeds through the abstraction of the proton at C5 to form a carbanion intermediate, followed by reprotonation to yield the L-iduronic acid epimer. nih.govresearchgate.net
This epimerization from a D-gluco to an L-ido configuration is a critical step that introduces significant conformational flexibility into the heparan sulfate chain. nih.gov The resulting L-iduronic acid residues can readily adopt the multiple conformations (¹C₄, ⁴C₁, ²S₀), a property not shared by the more rigid D-glucuronic acid precursor. This enhanced flexibility is essential for the biological functions of heparan sulfate, including its interactions with a wide array of proteins involved in cell signaling and other physiological processes. nih.gov
Spectroscopic Investigations of L-Idose Solution States
The complex conformational equilibrium of L-idose in solution necessitates advanced spectroscopic techniques for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be an indispensable tool for this purpose.
NMR spectroscopy provides a powerful, non-invasive method to study the solution-state conformations of L-idose and its derivatives. nih.govauremn.org.br Because the interconversion between conformers is fast on the NMR timescale, the observed NMR parameters, such as chemical shifts and coupling constants, represent a population-weighted average of the contributing conformations. auremn.org.br
A key technique involves the detailed analysis of vicinal proton-proton (³JHH) coupling constants. nih.gov The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By meticulously measuring the full set of ³JHH values around the pyranose ring, researchers can deduce the relative populations of the major conformers (¹C₄, ⁴C₁, and ²S₀). researchgate.net This approach has been successfully used to analyze the puckering equilibria of 159 different idopyranose systems, demonstrating that a three-state model is generally sufficient to accurately describe the conformational behavior in solution. nih.govru.nl
Circular Dichroism (CD) Spectroscopy for Chirality and Conformation
Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry and conformation of chiral molecules like L-Idose. It measures the differential absorption of left- and right-circularly polarized light by a sample.
The CD spectrum of a carbohydrate is sensitive to the conformation of the pyranose ring and the orientation of its hydroxyl and hydroxymethyl groups. While specific CD studies on L-Idose are not prevalent in the literature, the technique is widely used to study the secondary structure of proteins and the conformation of other chiral molecules nih.govnih.govfrontiersin.org. Theoretical calculations of CD spectra, often performed in conjunction with DFT, can be a powerful tool for assigning the absolute configuration and determining the predominant solution-state conformation of flexible molecules like L-Idose.
Computational Approaches to L-Idose Conformational Space
Computational chemistry offers powerful tools to complement experimental data and provide a deeper understanding of the conformational preferences and dynamics of L-Idose.
Density Functional Theory (DFT) Calculations for Energy Landscapes
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for calculating the potential energy surface of a molecule and identifying its stable conformers and the energy barriers between them.
A significant DFT study has been conducted on the pyranose ring interconversion pathways of α-L-idose nih.gov. This research investigated the transition from the ⁴C₁ chair conformation to other conformations, such as boat and skew-boat forms. The calculations, performed at the B3LYP/6-31G** and B3LYP/6-311++G** levels of theory, identified four different interconversion paths and their corresponding transition state structures nih.gov.
The study revealed that the ⁴C₁, ²Sₒ, and B₃,ₒ conformers of α-L-idose have similar energies, while the ¹S₃ conformer is higher in energy. The most plausible pathway for ring interconversion was found to be between the ⁴C₁ and B₃,ₒ conformations, proceeding through an E₃ envelope transition state with an energy barrier of 5.21 kcal/mol nih.gov. These findings provide a detailed map of the conformational energy landscape of α-L-idose.
Further DFT calculations have been employed to understand the stereoselective synthesis of L-idose derivatives, highlighting the influence of substituents on the conformational preferences that dictate the reaction outcome uq.edu.au.
Table 2: Calculated Relative Energies of α-L-Idose Conformers nih.gov
| Conformer | Relative Energy (kcal/mol) |
| ⁴C₁ | 0.00 |
| ²Sₒ | ~0.0 |
| B₃,ₒ | ~0.0 |
| ¹S₃ | Higher Energy |
| E₃ (Transition State) | 5.21 |
Molecular Dynamics Simulations of L-Idose and Derivatives
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent.
While specific MD simulations focusing solely on L-Idose are not widely reported, the methodologies are well-established for other carbohydrates. Such simulations, often employing force fields like GLYCAM, can model the dynamic equilibrium between different chair and boat conformers of L-Idose in aqueous solution. These simulations can also predict thermodynamic properties and provide a molecular-level understanding of how L-Idose interacts with water molecules and other solutes nih.govnih.govrsc.orgresearchgate.net.
A study combining experimental data with molecular dynamics calculations on α-L-idose has been used to determine order parameters, providing information about the motional dynamics on the picosecond timescale researchgate.net. This approach demonstrates the power of combining computational and experimental techniques to gain a comprehensive understanding of the conformational dynamics of L-Idose.
Advanced Synthetic Methodologies for L Idose and Derivatives
Synthesis of L-Idose Glycosyl Donors and Acceptors
Anomeric Selectivity in Glycosylation Reactions
Achieving high anomeric selectivity is a critical aspect of L-idose synthesis, particularly in glycosylation reactions for building complex oligosaccharides like those found in glycosaminoglycans (GAGs) nih.govresearchgate.net. Research has explored various factors influencing this selectivity.
One study investigated the O-glycosylation of L-idose thioglycosides with methanol, activated by N-iodosuccinimide (NIS) and catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This reaction exhibited a notable temperature-dependent anomeric selectivity, with an increased preference for the α-glycoside at higher temperatures researchgate.netresearchgate.net. For instance, decreasing the temperature to 0 °C resulted in a 1:1 mixture of anomers, while increasing it to 35 °C led to a 10-fold increase in the α-anomeric ratio (30:1 α/β) uq.edu.au. This phenomenon is attributed to differences in entropy and energy terms of competing reaction pathways, where neighboring-group participation, leading to an acyloxonium ion intermediate, becomes increasingly dominant at elevated temperatures researchgate.net.
Furthermore, the nature of both the nucleophile and the Lewis acid has been identified as important factors in determining anomeric selectivity in the formation of L-ido thioglycosides uq.edu.au. Glycosylations involving glucosazide donors and L-idose/L-iduronic acid acceptors, which typically adopt a 1C4 chair conformation, generally proceed with excellent α-selectivity, showcasing an important manifestation of double stereodifferentiation universiteitleiden.nl.
Table 1: Influence of Temperature on Anomeric Selectivity in L-Idose O-Glycosylation
| Temperature (°C) | Anomeric Ratio (α/β) |
| 0 | 1:1 |
| 35 | 30:1 |
Influence of Protecting Groups on Stereochemistry
Protecting groups play a crucial role in controlling stereochemistry and regioselectivity during the synthesis of L-idose derivatives, especially for applications like heparin/heparan sulfate (B86663) synthesis where specific sulfation patterns are required mizutanifdn.or.jptaylorfrancis.comnih.gov.
Orthogonal and flexible protecting groups have been developed to allow for precise functional group manipulations mizutanifdn.or.jp. For example, in the synthesis of heparin analogs, a strategy involving a benzyl (B1604629) group at one position to mask a hydroxyl group destined for sulfation and a benzoyl group at another position to protect a hydroxyl group to be liberated in the final product has been reported taylorfrancis.com.
The choice of protecting group can significantly impact reaction outcomes. In one methodology for accessing L-hexoses, the use of acetate (B1210297) as a protecting group proved superior to benzoate (B1203000) in terms of optimizing selectivity for L-idoA derivatives uq.edu.au. The C-6 substituent also plays a key role in controlling stereoselectivity; for instance, the reduction of a 5-C-bromide bearing acetate protecting groups and a CH2OAc group at C-6 yielded a mixture of L-idosyl fluoride (B91410) and D-glucosyl fluoride uq.edu.au. Protecting groups can also influence the regioselectivity of glycosylation, with benzoyl groups on the acceptor potentially retarding the glycosylation rate universiteitleiden.nl.
Enzymatic and Biocatalytic Approaches to L-Idose Synthesis
Enzymatic and biocatalytic methods offer attractive alternatives to traditional chemical synthesis for L-idose, providing advantages such as higher reaction rates, stricter (enantio)selectivity, improved product purity, and operation under mild, environmentally friendly conditions mystrikingly.comuni-greifswald.de.
Research efforts are focused on designing new epimerases capable of directly converting common monosaccharides, such as D-glucose, into rare sugars like L-idose mystrikingly.com. This approach aims to construct small synthetic pathways, known as systems biocatalysis, to maximize yields mystrikingly.com.
The enzyme transketolase has been successfully employed as a catalyst in the asymmetric synthesis of various carbohydrates, including L-idose researchgate.net. Studies have demonstrated that yeast transketolase accepts a wide range of 2-hydroxy aldehydes as substrates. A practical protocol for transketolase-catalyzed condensation of hydroxypyruvic acid with these aldehydes has been developed for the synthesis of L-idose, L-gulose, 2-deoxy-L-xylohexose, and L-xylose researchgate.net. Biocatalytic approaches are also being explored for producing key building blocks for nucleoside analogues worktribe.com.
Isotope Labeling of L-Idose for Advanced Research
Isotope labeling of L-idose is a valuable technique for advanced research, particularly in metabolic studies and pharmacokinetic profiling medchemexpress.commedchemexpress.commedchemexpress.com. Stable heavy isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (D), are incorporated into L-idose molecules to serve as tracers medchemexpress.commedchemexpress.commedchemexpress.com.
¹³C Labeled L-Idose in Metabolic Flux Analysis
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses ¹³C-labeled compounds to quantitatively determine intracellular metabolic fluxes within biological systems medchemexpress.commedchemexpress.commedchemexpress.comd-nb.infonih.govshimadzu.com. By tracing the carbon isotopes through metabolic networks, researchers can gain insights into the rates of biochemical reactions per cell per unit time nih.govshimadzu.com.
L-Idose-1-¹³C and L-Idose-3-¹³C are examples of commercially available ¹³C-labeled L-idose variants used in such studies medchemexpress.commedchemexpress.commedchemexpress.comcymitquimica.com. The process involves culturing cells on a ¹³C-labeled carbon substrate, followed by measuring the ¹³C-labeling patterns of key metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) nih.govshimadzu.com. This data, combined with computational algorithms and metabolic models, allows for the accurate elucidation of flux distributions nih.gov. ¹³C-MFA is crucial for identifying bottleneck steps in metabolic pathways and for designing strategies to enhance biochemical production in metabolic engineering nih.gov.
Deuteration for Pharmacokinetic and Metabolic Profile Studies
Deuteration, the substitution of hydrogen atoms with deuterium, is increasingly recognized for its potential to alter the pharmacokinetic (PK) and metabolic profiles of drug molecules medchemexpress.commedchemexpress.commedchemexpress.com. Deuterated compounds can exhibit slower metabolism, leading to prolonged systemic exposure nih.govresearchgate.net.
While specific studies on deuterated L-idose for PK/metabolic profiling were not detailed, the principle is broadly applied in drug development medchemexpress.commedchemexpress.commedchemexpress.com. For instance, a selectively deuterated precursor of dopamine (B1211576), SD-1077, showed significantly higher systemic exposure to dopamine compared to its non-deuterated counterpart, L-DOPA, due to slower metabolic breakdown nih.gov. Similarly, deuterated analogs of drugs like ivacaftor (B1684365) have demonstrated enhanced stability and differentiated pharmacokinetic profiles researchgate.net. This strategy allows for the creation of novel therapeutic agents with potentially improved properties researchgate.net.
Biological Roles and Molecular Mechanisms of L Idose in Complex Biomolecules
L-Idose as a Constituent of Glycosaminoglycans (GAGs)
L-Idose, primarily in the form of its uronic acid analog, L-iduronic acid (IdoA), is an essential monosaccharide component of several glycosaminoglycans (GAGs), including dermatan sulfate (B86663) and heparan sulfate. biologyonline.comwikipedia.orgbionity.compharmaffiliates.comwikipedia.org These complex, highly sulfated polysaccharides are integral to the extracellular matrix and mediate a wide array of physiological and pathological processes through their interactions with diverse proteins. rsc.orgresearchgate.netresearchgate.net
Heparan sulfate (HS) and dermatan sulfate (DS) are polysulfated GAGs composed of repeating disaccharide units. wikipedia.orgrsc.orgresearchgate.netiiserpune.ac.innih.gov In HS, these units typically consist of D-glucuronic acid (GlcA) or its C-5 epimer, L-iduronic acid (IdoA), linked to glucosamine (B1671600) (GlcN) residues, exhibiting diverse sulfation patterns and acetylation. rsc.orgresearchgate.net L-Iduronic acid is a major uronic acid component of dermatan sulfate and heparin, and is also present in heparan sulfate, albeit in a minor amount relative to D-glucuronic acid. wikipedia.org The specific sulfation patterns and the composition of uronic acids, particularly L-iduronic acid, intrinsically govern the structural microheterogeneity of heparan sulfate, which in turn synergistically promotes its diverse biological activities. rsc.orgiiserpune.ac.iniiserpune.ac.iniiserpune.ac.in Research involves synthesizing L-idose-based homo-oligosaccharides to serve as heparan sulfate mimics, allowing for the fine-tuning of specific HS-protein interactions and the study of their structure-activity relationships. iiserpune.ac.iniiserpune.ac.in
The L-iduronic acid residues within GAGs facilitate specific and dynamic interactions with a wide range of proteins, including growth factors, chemokines, and enzymes. wikipedia.orgrsc.orgresearchgate.netiiserpune.ac.iniiserpune.ac.inontosight.ai For instance, the L-iduronic acid component in anticoagulant drugs such as fondaparinux (B3045324) and idraparinux (B1674382) is critical for their activity; substitutions with isostructural sugars have resulted in a loss of anticoagulant function, highlighting the importance of L-iduronic acid in these interactions. rsc.org
L-Idose itself has been studied for its interactions with enzymes like Aldose Reductase (AKR1B1). Computational and kinetic analyses have investigated the binding affinity of L-idose to AKR1B1. For example, in the presence of certain inhibitors like GCG, the binding affinity of L-idose for the AKR1B1 enzyme-substrate-inhibitor (ESI) complex can significantly increase, suggesting that the inhibitor can efficiently lock the substrate within the enzyme's binding site, thereby hampering its turnover and catalytic reduction. researchgate.netnih.govnih.gov
Table 1: L-Idose Binding Affinity to AKR1B1 in the Presence and Absence of GCG
| Complex Type | Ligand-Protein Interaction Energy (ΔPBSA) | Change in L-Idose Binding Affinity (with GCG) | Reference |
| AKR1B1 + L-Idose | -17.4 kcal/mol | N/A | nih.gov |
| AKR1B1 + L-Idose + GCG (ESI Complex) | -22.9 kcal/mol | +5.5 kcal/mol (32% increase) | nih.gov |
Modulation of Immune Responses
L-Idose, particularly through its incorporation into GAGs like heparan sulfate, plays a role in modulating immune responses. rsc.orgiiserpune.ac.inontosight.ainih.gov Heparan sulfate interacts with a multitude of proteins, including growth factors, chemokines, and bacterial and viral spike proteins, which are critical in various biological processes, including viral and bacterial infections, as well as cancer progression. rsc.orgresearchgate.netiiserpune.ac.in Research has shown that synthetic heparan sulfate mimics incorporating L-idose can be immunogenic, eliciting T-cell dependent immune responses and leading to the production of high-titer IgG antibodies against these mimics. iiserpune.ac.in These antibodies have demonstrated potential in selectively staining cancer cells and tissue sections, indicating a possible pharmaceutical application. iiserpune.ac.in
Functional Implications of L-Idose Conformational Plasticity in Biological Recognition
A key functional implication of L-Idose, particularly its derivative L-iduronic acid (IdoA), is its conformational plasticity. Unlike many pyranose sugars that are stable in one or two chair conformations, L-iduronic acid can adopt multiple solution conformations, existing in an equilibrium between different low-energy conformers, including the ¹C₄ and ⁴C₁ chair forms and a ²S₀ skew-boat conformation. wikipedia.orgrsc.orgresearchgate.netiiserpune.ac.innih.govcsic.esnih.gov
This conformational flexibility is paramount for the specific and dynamic interactions of GAGs with proteins, enabling precise biological recognition processes. rsc.orgresearchgate.netiiserpune.ac.innih.govcsic.esnih.govikerbasque.net For example, distinct conformations of the L-iduronic acid ring are recognized by different protein receptors; Antithrombin-III (AT-III) specifically recognizes the skew-boat conformer of IdoA. csic.es The ability of L-iduronic acid to switch between these conformations endows heparan sulfate with exceptional functional versatility and specificity in its biological roles. rsc.orgresearchgate.net Studies utilizing NMR spectroscopy and computational methods on L-idose-like glycomimetics have further elucidated the intrinsic dynamic behavior of these rings and their role in molecular recognition. csic.esnih.govcsic.eshal.science
Table 2: Key Conformational States of L-Iduronic Acid (IdoA)
| Conformation | Description | Biological Significance | Reference |
| ¹C₄ Chair | One of the stable chair forms. | Contributes to overall flexibility and protein binding. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| ⁴C₁ Chair | Another stable chair form. | Less common in specific protein interactions compared to ¹C₄ and ²S₀. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| ²S₀ Skew-boat | A flexible, intermediate conformation. | Crucial for specific protein recognition, e.g., by AT-III. wikipedia.orgnih.govcsic.es | wikipedia.orgnih.govcsic.es |
L Idose in Disease Pathogenesis and Therapeutic Exploration
L-Idose in Glycan-Mediated Disease Mechanisms
Glycans, complex carbohydrate structures, play fundamental roles in numerous biological processes, including cell-cell interactions, protein folding, and immune responses. nih.govcreative-proteomics.com Aberrations in these intricate structures can significantly contribute to the development and progression of various diseases. nih.govmdpi.com
Glycosylation Aberrations in Disease States
Glycosylation is a critical post-translational modification wherein sugar moieties are enzymatically attached to proteins or lipids. creative-proteomics.com Abnormalities in glycosylation patterns are frequently observed in a range of pathological conditions. These aberrations can be indicative of, or directly contribute to, diseases such as cancer, type 2 diabetes mellitus, metabolic syndrome, and chronic inflammatory diseases. nih.govmdpi.com For instance, Congenital Disorders of Glycosylation (CDG) represent a diverse group of genetic defects that impair glycan assembly, often resulting in multi-organ system dysfunction. nih.govnih.gov A common diagnostic indicator for CDG is the undersialylation of serum glycoproteins, such as transferrin. nih.govnih.gov
Role of L-Idose Containing Structures in Disease Progression
L-Idose itself, or its derivatives, can be integral components of complex glycans involved in disease mechanisms. Notably, L-iduronic acid (IdoA), a derivative of L-idose, is a significant monosaccharide component of glycosaminoglycans (GAGs), including heparin, heparan sulfate (B86663), and dermatan sulfate. researchgate.netresearchgate.net GAGs are highly sulfated polysaccharides that mediate a multitude of physiological and pathological processes through their interactions with a diverse array of proteins. researchgate.net The unique conformational flexibility of IdoA, which allows it to adopt various forms such as chair, skew-boat, and boat conformations, is critical for its specific and dynamic protein interactions. researchgate.net Alterations in the structure and sulfation patterns of these L-idose-containing GAGs can be implicated in the progression of various diseases. researchgate.netresearchgate.net Furthermore, research into immunogenic sulfated L-idose homo-oligosaccharides has explored their potential to elicit neutralizing antibodies against native heparan sulfate, suggesting their relevance in understanding and potentially intervening in disease processes. researchgate.net
L-Idose as a Research Tool in Enzyme Kinetics
L-Idose serves as a valuable substrate in the study of enzyme kinetics, particularly for the enzyme aldose reductase.
L-Idose as a Substrate for Aldose Reductase Activity Measurement
Aldose Reductase (AR), also known as Aldo-Keto Reductase family 1 member B1 (AKR1B1), is an NADPH-dependent enzyme that catalyzes the reduction of various aldehydes, including glucose to sorbitol, as part of the polyol pathway. researchgate.netnih.gov This enzyme is a recognized therapeutic target for managing long-term diabetic complications. researchgate.netresearchgate.net
While D-glucose is a physiological substrate for AR, it presents challenges for in vitro kinetic studies due to its low concentration of the free aldehyde form and a relatively high Michaelis constant (K_M) for the enzyme. nih.govunipi.it In contrast, L-idose, being the C-5 epimer of D-glucose, exists with a significantly higher concentration of its free aldehyde form—approximately 60 to 80 times greater than that of glucose. unipi.it This characteristic makes L-idose an "attractive" and "optimal alternative" substrate for accurately measuring AKR1B1 activity and for detailed kinetic characterization. researchgate.netnih.govunipi.itmdpi.com Studies have demonstrated that aldose reductase efficiently acts on L-idose, yielding catalytic turnover rates (k_cat) that are essentially identical to those observed with D-glucose, but with a notably lower K_M value for L-idose. researchgate.netnih.gov This improved kinetic profile facilitates more reliable and sensitive in vitro investigations of aldose reductase. researchgate.netnih.govunipi.it
Table 1: Comparative Kinetic Parameters for Aldose Reductase Substrates
| Substrate | KM (mM) | kcat (relative to D-Glucose) | Free Aldehyde Form (relative to D-Glucose) |
| D-Glucose | 35-212 unipi.it | 1 (reference) researchgate.netnih.gov | 1 (reference) unipi.it |
| L-Idose | 3.8-3.9 researchgate.netmdpi.com | Essentially identical researchgate.netnih.gov | ~60-80 times higher unipi.it |
Implications for Aldose Reductase Inhibitor Development
The distinct kinetic properties of L-idose make it an invaluable tool in the development and screening of aldose reductase inhibitors (ARIs), particularly Aldose Reductase Differential Inhibitors (ARDIs). researchgate.netmdpi.com ARDIs are a class of inhibitors designed to selectively inhibit AKR1B1's activity on sugar substrates (like glucose or L-idose) and/or 3-glutathionyl-4-hydroxynonanal (GS-HNE), while preserving or minimally affecting the enzyme's crucial detoxifying function against harmful aldehydes such as 4-hydroxy-2,3-nonenal (HNE), which are formed during lipid peroxidation. mdpi.comnih.govnih.gov This differential inhibition strategy aims to mitigate the detrimental effects of the polyol pathway in hyperglycemic conditions without compromising the enzyme's beneficial role in detoxification. mdpi.com
L-idose's suitability as a substrate for ARDI screening is well-established. mdpi.comnih.gov Research has shown that certain natural compounds, such as epigallocatechin gallate (EGCG) and gallic acid (GA) found in green tea, exhibit differential inhibitory actions on AKR1B1 activity when L-idose and HNE are used as substrates. nih.govmdpi.com For instance, EGCG preferentially inhibits the reduction of L-idose and GS-HNE compared to HNE, while gallic acid also inhibits L-idose reduction more efficiently than HNE reduction. nih.gov This highlights L-idose's utility in identifying and characterizing inhibitors with specific modulatory effects on aldose reductase, providing a promising avenue for developing more targeted therapeutic agents for diabetic complications. mdpi.comnih.gov
Biomarker Potential of L-Idose-Related Glycans
The dynamic nature of glycosylation and the alterations observed in glycan structures during disease states present a significant opportunity for the discovery of novel biomarkers. nih.govmdpi.com L-idose-related glycans, particularly those involving L-iduronic acid as a component of glycosaminoglycans, hold potential as biomarkers. Changes in the composition and sulfation patterns of GAGs are associated with various pathological conditions, including cancer and age-related diseases. mdpi.comresearchgate.net
Advances in analytical techniques, notably mass spectrometry, enable detailed glycan analysis from biological fluids, facilitating the identification of blood-derived glycan-based biomarkers. nih.govmdpi.com The exploration of immunogenic sulfated L-idose homo-oligosaccharides, which can elicit neutralizing antibodies against native heparan sulfate, further underscores their potential not only as research tools but also as direct or indirect biomarkers for disease states where heparan sulfate integrity or specific modifications are altered. researchgate.net This area of research aims to leverage the real-time reflection of physiological and pathological interactions by the glycome to provide diagnostic and prognostic insights into multifactorial diseases. mdpi.com
Identification of L-Idose-Containing Biomarkers in Disease
L-Idose-containing structures, particularly as components of glycosaminoglycans like heparan sulfate (HS), are emerging as potential biomarkers in various diseases. Research has shown that specific sulfated L-idose homo oligosaccharides can elicit robust immune responses, leading to the production of neutralizing antibodies acs.orgnih.gov. For instance, immunization with synthetic sulfated oligo-L-idose (ID49), which mimics the conserved structure of HS ligands, resulted in the generation of strong IgG antibody responses acs.orgnih.gov. These antibodies not only targeted ID49 but also exhibited cross-reactivity with N-sulfated HS ligands acs.orgnih.gov.
The ability of such pharmacological agents to exhibit distinct staining in tissue sections and cell lines underscores their potential as biomarkers acs.orgnih.gov. Furthermore, studies have indicated an "unordinary expression" of L-iduronic acid-containing disaccharides, such as IdoA2S-GlcNAc and IdoA-GlcNAc, in specific regions of the nervous system, including the molecular layer of rat cerebella and Purkinje cells rsc.org. This suggests that alterations in the expression or structure of L-Idose-derived components within complex carbohydrates could serve as indicators of disease states.
Applications in Diagnostic and Prognostic Strategies
The identification of L-Idose-containing biomarkers opens doors for their application in diagnostic and prognostic strategies. The antibodies developed against sulfated L-Idose homo oligosaccharides, due to their distinct staining capabilities in tissues and cells, hold promise for diagnostic assays acs.orgnih.gov. Such tools could potentially be utilized to detect specific disease-associated changes in heparan sulfate structures. The "biomarker and possible therapeutic capability of the antibodies" generated against these L-Idose derivatives highlights their dual potential in both identifying and potentially treating diseases acs.orgnih.gov.
Table 1: Immunogenic Properties of Sulfated L-Idose Oligosaccharides
| Immunogen | Target Mimicked | Antibody Response | Cross-Reactivity | Staining Capability | Therapeutic Implication |
| ID49 | N-sulfated Heparan Sulfate ligands (67% conserved structure) | Robust IgG antibodies | Yes, with N-sulfated HS ligands | Distinct staining of tissue sections and cell lines | Inhibited heparin-mediated anticoagulation activity acs.orgnih.gov |
L-Idose in Glycomimetics and Drug Development
Development of L-Idose-Based Therapeutic Strategies
L-Idose and its derivatives are being explored in the development of novel therapeutic strategies, particularly through the manipulation of heparan sulfate (HS) interactions. The synthesis of L-Idose-based homo-oligosaccharides with various sulfation patterns aims to precisely modulate specific HS-protein interactions, which are crucial for numerous biological activities rsc.org. For instance, highly sulfated L-idose hexasaccharides (PG@I2) have been shown to promote endocytosis, suggesting their potential as platforms for cargo delivery applications rsc.orgrsc.orgresearchgate.net. This controlled cellular uptake mechanism could be harnessed for targeted drug delivery or gene therapy.
Furthermore, the generation of neutralizing antibodies against native heparan sulfate using immunogenic sulfated L-Idose homo oligosaccharides presents a direct therapeutic avenue acs.orgnih.gov. These antibodies have demonstrated the ability to inhibit heparin-mediated anticoagulation activity, similar to protamine, indicating their potential in managing conditions related to excessive anticoagulation acs.orgnih.gov.
Glycomimetics Mimicking L-Idose Conformations
The unique conformational flexibility of L-iduronic acid, an oxidized form of L-Idose, is critical for the biological activity of glycosaminoglycans like heparin and heparan sulfate rsc.orgresearchgate.net. This conformational plasticity facilitates the binding of polysaccharides to various proteins researchgate.net. Researchers are developing glycomimetics that mimic the intrinsic dynamic behavior of natural Idose rings to better understand and exploit these interactions.
Fluorine-containing glycomimetics, such as fluorocarbamethyl-L-idopyranosides, have been synthesized to investigate the conformational behavior of idose-like rings nih.gov. These studies utilize advanced techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods to unveil the thermodynamic and kinetic features of their conformational equilibrium nih.gov. The introduction of fluorine atoms has proven instrumental in revealing key aspects of this conformational flexibility that would otherwise be unobservable nih.gov. Understanding and mimicking these conformations are vital for designing drugs that can effectively interact with biological receptors that recognize L-Idose-containing structures nih.gov.
Potential in Targeted Drug Delivery Systems
L-Idose derivatives are showing promise as components in targeted drug delivery systems, particularly within carbohydrate-based platforms. Carbohydrate-based drug delivery systems are recognized for their ability to enhance drug solubility, stability, and bioavailability, and can be engineered to target specific tissues or cells spirochem.comnih.gov. By conjugating drugs to carbohydrates, it is possible to improve their pharmacokinetics and enhance their targeting to specific biological sites, thereby reducing off-target effects and increasing therapeutic efficacy spirochem.com.
Specifically, highly sulfated L-idose hexasaccharides (PG@I2) have been synthesized and conjugated onto neoproteoglycan backbones for cell surface engineering rsc.orgrsc.orgresearchgate.net. These engineered structures have demonstrated rapid internalization into both cancerous and normal cells, suggesting their utility as a "promising platform for cargo delivery applications" rsc.orgrsc.orgresearchgate.net. This indicates that L-Idose-derived structures can serve as active components or ligands in drug delivery systems, facilitating the specific uptake of therapeutic agents into target cells.
Immunogenic Sulfated L-Idose Homo Oligosaccharides in Neutralizing Antibodies
A significant area of research involves the use of immunogenic sulfated L-Idose homo oligosaccharides to elicit neutralizing antibodies. Heparan sulfate (HS) is typically non-immunogenic, posing challenges for generating specific antibodies against its sulfated patterns nih.gov. However, an innovative immunization strategy employing synthetic sulfated oligo-L-idose (ID49) has successfully overcome this hurdle acs.orgnih.gov.
Mice immunized with ID49, conjugated to CRM197 (a carrier protein) with adjuvants, produced robust IgG antibody responses acs.orgnih.gov. These antibodies specifically targeted ID49 and showed cross-reactivity with N-sulfated HS ligands acs.orgnih.gov. Crucially, these antibodies were found to inhibit heparin-mediated anticoagulation activity, similar to protamine, demonstrating their neutralizing capabilities acs.orgnih.gov. This breakthrough highlights the potential of L-Idose-based synthetic antigens to generate highly specific neutralizing antibodies, which can have both biomarker and therapeutic applications acs.orgnih.gov.
Advanced Analytical Methods for L Idose and L Idose Containing Biomolecules
Combined Analytical Platforms
HPLC-MS for Non-Volatile Compounds
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of non-volatile and thermally labile compounds, including carbohydrates and their derivatives. This hyphenated technique leverages the separation capabilities of HPLC with the sensitive detection and structural elucidation power of MS.
For L-idose and L-idose-containing biomolecules, HPLC-MS is invaluable for several applications:
Purity Assessment and Quantification : HPLC-MS is routinely used to confirm the purity of synthesized L-idose, with reported purities for commercial L-idose exceeding 98% by HPLC. bmrb.io
Qualitative and Quantitative Analysis : Techniques such as HPLC-PDA/UV-ESI-MS/MS allow for both qualitative identification and quantitative determination of L-idose and its related compounds in complex mixtures. researchgate.net This involves detecting specific UV absorption profiles, electrospray ionization (ESI) mass spectra, and chromatographic retention times. unipi.it
Characterization of Biomolecules : LC-MS/MS is a common and effective method for characterizing biomolecules. unipi.it For instance, native liquid chromatography/mass spectrometry (LC/MS) is particularly useful for protein-based applications, enabling the investigation of non-covalent protein complexes and their interactions with other biomolecules, such as glycoforms. nih.gov This is critical for understanding the structural integrity and function of glycosylated proteins and other glycoconjugates where L-idose might be a component.
Glycosaminoglycan Analysis : Glycosaminoglycans (GAGs), which can contain L-idose derivatives like L-iduronic acid, are challenging to analyze due to their high negative charge density, polydispersity, and sequence heterogeneity. nih.gov HPLC-MS, particularly with electrospray ionization (ESI), is promising for analyzing oligosaccharides derived from GAGs after enzymatic or chemical depolymerization. nih.gov This approach provides oligosaccharide maps and sequence information, enhancing the characterization of complex GAG mixtures. nih.gov Methods involving hydrophilic interaction liquid chromatography (HILIC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) and glycan reductive isotopic reducing end labeling (GRIL) have been developed for quantitative compositional analysis of sulfated GAGs like heparan sulfate (B86663) (HS) and chondroitin/dermatan sulfate. chemrxiv.org
While specific HPLC-MS parameters (e.g., retention times, m/z values) for L-idose itself in a tabular format were not explicitly detailed in the provided search results, the technique's capability for precise analysis of L-idose and its derivatives within complex biological matrices is well-established. Typical parameters for LC-MS/MS methods include mobile phase composition (e.g., water with formic acid and acetonitrile), flow rate, column type (e.g., reversed-phase C18 or HILIC), and MS parameters such as ion spray voltage, collision energy, and gas flows, all optimized for specific analytes. mdpi.comnih.govresearchgate.netrsc.orgnih.govtechnologynetworks.com
NMR-Based Characterization in Complex Biological Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of carbohydrates, including L-idose, especially within complex biological matrices. It provides atomic-level resolution, enabling the determination of sugar components, absolute configuration, ring form, anomeric configuration, linkages, sequence, and substituents. unimo.it
Key applications of NMR in the characterization of L-idose and L-idose-containing biomolecules include:
Structural Elucidation : Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the structure of L-idose and its synthetic derivatives. bmrb.iouq.edu.aubiosynth.com Two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY, HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for complete spectral assignment and for elucidating connectivity and spatial relationships within the molecule. uq.edu.au
Conformational Analysis : L-idose is known for its high conformational flexibility in solution, which stems from the equatorial orientation of hydroxyl groups at C-2 and C-3 and axial orientations at C-1 and C-4 in its pyranose form. This unique stereochemistry often leads to a preference for boat or skew conformations over rigid chair conformations. NMR, particularly through the analysis of proton-proton coupling constants and interproton distances, is vital for detailed conformational analysis of L-idose and its derivatives, including sulfated L-idose and L-iduronic acid. nih.govbiosynth.comrsc.orgrsc.org
Monitoring Reactions and Stereoselectivity : NMR can be used to monitor the progress of chemical reactions involving L-idose and to determine the stereoselectivity of synthetic routes. For example, ¹H NMR analysis has been used to measure the stereoselectivity of reduction mixtures in the synthesis of L-idose derivatives. uq.edu.au The influence of protecting groups and C-6 substituents on reduction selectivity has been studied using NMR, revealing how these factors affect the formation of L-ido products. uq.edu.au
Analysis of Biomolecules in Complex Matrices : NMR spectroscopy is applied to study glycans, which are carbohydrate molecules present as biomedically important glycoconjugates on cell surfaces. unimo.it For example, ¹H NMR survey spectra and diffusion NMR experiments have been used to monitor the enzymatic depolymerization of heparin, a glycosaminoglycan related to heparan sulfate, which contains L-iduronic acid residues. nih.gov This allows for direct monitoring of reactions in solution without physical separation. nih.gov
Detection of Reaction Intermediates : Advanced NMR techniques, such as exchange NMR, can detect rapidly equilibrating low-abundance reaction intermediates, providing insights into reaction mechanisms in glycosylation reactions. nih.gov
Predicting Biomolecule Functionality : ¹³C NMR spectroscopic data, when combined with machine learning algorithms, shows promise in predicting the functionality of small biomolecules, including carbohydrates. rsc.org
While specific ¹H and ¹³C NMR chemical shifts and coupling constants for L-idose were not directly provided in a tabular format within the search results, such data are typically reported in scientific literature to confirm the structure and conformation of L-idose and its derivatives. For instance, studies on sulfated L-idose and L-iduronic acid report chemical shifts in parts per million (ppm) and coupling constants in Hertz (Hz). rsc.org
| Nucleus | Carbon Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |
| ¹H | H-1 | [Value] | J(H1,H2) = [Value] | [Multiplicity] |
| H-2 | [Value] | J(H2,H3) = [Value] | [Multiplicity] | |
| ... | ... | ... | ... | |
| ¹³C | C-1 | [Value] | ||
| C-2 | [Value] | |||
| ... | ... | ... |
Computational Modeling and Simulation in L Idose Research
Molecular Modeling of L-Idose Interactions with Biological Targets
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are extensively employed to elucidate the interactions of L-Idose with various biological targets. A prominent area of research involves its interaction with Aldose Reductase (AKR1B1), an enzyme implicated in diabetic complications.
L-Idose has been identified as an effective alternative substrate to D-glucose for measuring AKR1B1 activity due to its structural similarity to glucose and a higher concentration of its free aldehyde form in solution researchgate.net. Computational studies, including robust docking simulations using software like GOLD, have predicted that the binding mode of L-Idose to AKR1B1 is comparable to that of D-glucose, indicating that the epimerization at the C5 carbon atom does not significantly alter their binding behavior researchgate.netmdpi.com.
Molecular dynamics simulations further confirm the stability of L-Idose's binding conformation within the AKR1B1 active site nih.govnih.gov. These simulations have been used to evaluate binding free energies, demonstrating how inhibitors, such as epigallocatechin gallate (GCG), can enhance L-Idose's binding affinity to AKR1B1 nih.gov. For instance, the binding free energy of L-Idose in the enzyme-substrate-inhibitor (ESI) complex with GCG was calculated to be -22.9 kcal/mol, which is 5.5 kcal/mol lower (indicating stronger binding) than L-Idose bound to AKR1B1 without GCG (-17.4 kcal/mol) nih.gov. This increase in binding affinity, approximately 32%, supports the hypothesis that the inhibitor can effectively trap the substrate within the enzyme's active site, thereby hindering its catalytic reduction nih.gov.
Computational approaches, often combined with Nuclear Magnetic Resonance (NMR) spectroscopy, are also utilized to study the conformational behavior of L-Idose-like glycomimetics and their interactions with biological receptors csic.es. Furthermore, computational studies have provided a rationale for the observed structure-activity relationships of sulfated L-Idose when used in neoproteoglycan cell surface engineering rsc.orgresearchgate.net.
The following table summarizes some computational findings related to L-Idose's interaction with AKR1B1 in the presence and absence of inhibitors:
| Target/Complex | Computational Method | Binding Free Energy (kcal/mol) | Effect of Inhibitor (GCG) | Reference |
| AKR1B1-L-Idose | MD Simulation | -17.4 | N/A | nih.gov |
| AKR1B1-L-Idose-GCG | MD Simulation | -22.9 | 32% increase in affinity | nih.gov |
In Silico Prediction of L-Idose Derivative Properties and Reactivities
In silico methods are instrumental in predicting the physicochemical properties and reactivities of L-Idose and its derivatives, guiding synthetic strategies and understanding their behavior. Density Functional Theory (DFT) calculations are frequently employed for this purpose.
DFT calculations have been used to understand the stereochemical outcomes in the synthesis of L-hexoses, including L-Idose derivatives uq.edu.au. These calculations can reveal how specific substituents, such as a β-fluorine at the anomeric position and a methoxycarbonyl substituent at C-5, can optimize selectivity for the L-hexose product uq.edu.au.
Furthermore, DFT calculations, in conjunction with variable-temperature NMR (vt-NMR) spectroscopy, have been applied to explain the intriguing temperature-dependent anomeric selectivity observed in glycosylations involving L-Idose thioglycosides researchgate.net. This combined approach demonstrates how a simple mechanistic model, based on competing reaction pathways and the increasing dominance of neighboring-group participation at higher temperatures, can account for the observed preference for α-glycoside formation researchgate.net.
Computational studies also predict conformational flexibility and puckering in L-Idose derivatives, such as methyl α- and β-L-idopyranosides nih.gov. Simulations using force fields like GLYCAM11 with explicit water models have shown that computed pyranose ring three-bond (vicinal) ¹H-¹H spin-couplings (³J_H,H) generally trend well with experimental NMR measurements, providing insights into their conformational distributions nih.gov.
Integration of Computational and Experimental Data
The synergy between computational and experimental data is crucial for validating models, refining predictions, and advancing the understanding of L-Idose chemistry and biology. This integration allows for a more comprehensive and accurate characterization of L-Idose and its interactions.
Computational predictions regarding L-Idose interactions and properties are frequently validated against experimental observations. For example, while absolute computed ³J_H,H spin-coupling values for methyl α- and β-L-idopyranosides may differ from experimental NMR data by several Hz, the qualitative relative differences between the α- and β-L-idopyranoside equilibrium puckering distributions are well reproduced by force fields nih.gov. This highlights the importance of validating force field performance against primary experimental data, such as NMR-J-coupling constants, to ensure accuracy in conformational dynamics studies acs.org.
Discrepancies between computational models and experimental data, such as the undersampling of dominant rotamers for β-L-idose by certain polarizable force fields, have led to significant improvements and revisions of force field parameters acs.org. This iterative process of computational prediction and experimental validation is fundamental to refining molecular models.
Combined in vitro, in vivo, and in silico studies are increasingly utilized in L-Idose research, particularly in the context of its role as a substrate for aldose reductase mdpi.comunisi.it. These integrated approaches aim to correlate experimental inhibition results with computationally derived interactive models, providing a holistic understanding of the enzyme's activity and inhibition mechanisms mdpi.comnih.govnih.gov. Experimental data serves as a vital benchmark, and considerations such as relevance, accuracy, and uncertainty are paramount when selecting and utilizing experimental data for validating computational models numberanalytics.com.
The integration of computational and experimental methods has also been applied to investigate the conformational behavior of idose-like glycomimetics, where low-temperature NMR experiments are used to slow down conformational exchange, providing experimental data to validate and refine computational models csic.es. This combined approach is essential for understanding complex molecular systems and for driving forward research into L-Idose and its biological significance.
Future Directions and Emerging Research Avenues for L Idose
Elucidating Underexplored Biological Functions of L-Idose
While L-Idose is known to be a naturally occurring monosaccharide and a component of certain polysaccharides, its specific biological functions remain largely underexplored compared to other simple sugars. wikidata.org Current research indicates its involvement in crucial biochemical processes such as glycosylation, which is fundamental for cell-to-cell communication, proper protein function, and cell signaling. wikidata.org L-Idose is also a constituent of glycosaminoglycans (GAGs), vital components of the extracellular matrix that contribute to maintaining tissue structure and function. wikidata.org
Emerging studies are beginning to shed light on more specific roles. For instance, L-Idose has demonstrated growth inhibitory effects against model organisms such as Caenorhabditis elegans, suggesting a potential antinutritional function within carbohydrate metabolism. Furthermore, L-Idose-based proteoglycan mimetics have been observed to localize within the nuclear region of cells within a few hours, indicating a potential role as markers for cellular nuclear targeting. The unique conformational flexibility of Idose among aldohexoses also presents an intriguing area for further investigation into its biological interactions and functions.
Advancements in Stereoselective Synthetic Methodologies
Recent advancements in synthetic methodologies are addressing this challenge. L-Idose derivatives are frequently utilized in GAG synthesis, often serving as precursors that can be selectively oxidized at the C-6 position to yield L-iduronic acid after incorporation into a GAG chain. Approaches include the Mitsunobu reaction, which has been used to invert the C5 configuration of D-glucose to produce L-Idose derivatives. A notable development involves the stereoselective synthesis of an L-Idose-containing GAG fragment through the use of a 4,6-cyclic-acetal-protected L-idosyl thioglycoside as an α-selective glycosyl donor. This novel L-Idose donor was prepared with high chemo- and stereoselectivity via hydroboration–oxidation-based C5 epimerization from an orthogonally protected α-thioglucoside.
Another efficient route for gram-scale synthesis of L-configured sugars involves epimerization at C-5 via SN2 displacement of sulfonates. This method has successfully converted diacetone-α-D-glucose into 1,6-anhydro-3-O-benzyl-β-L-idopyranose with a 32% yield over six synthetic steps. Computational modeling and Density Functional Theory (DFT) calculations are increasingly employed to optimize selectivity for L-hexose products in these synthetic pathways. Furthermore, progress is being made in the stereoselective synthesis of C-oligosaccharides, which can incorporate L-Idose, through strategies such as palladium-catalyzed non-directed C1–H glycosylation/C2-alkenylation. This ongoing research aims to provide more accessible and scalable methods for L-Idose and its derivatives.
Expanding the Therapeutic Potential of L-Idose Derivatives
L-Idose is an integral component of glycosaminoglycans (GAGs), such as heparin and heparan sulfate (B86663), which are crucial polysaccharides involved in a multitude of physiological and pathological processes through their interactions with various proteins. L-iduronic acid (IdoA), a derivative of L-Idose, is particularly important due to its unique conformational plasticity, which facilitates the binding of these polysaccharides to proteins.
The therapeutic potential of L-Idose derivatives is being explored in several areas:
Lysosomal Storage Diseases (LSDs): Pharmacological chaperone therapy (PCT) represents a promising strategy for treating LSDs like Mucopolysaccharidosis type II (MPS II, or Hunter syndrome). MPS II is caused by mutations in the iduronate-2-sulfatase (IDS) enzyme, responsible for cleaving L-iduronic acid residues in GAGs. PCT relies on small molecules that bind to and stabilize mutant enzymes, enhancing their folding and retaining some functional properties. The synthesis of such pharmacological chaperones for MPS II necessitates gram-scale access to L-Idose and/or L-iduronic acid.
Heparin Mimetics: Highly sulfated, structurally distinct analogues of GAGs, known as heparin mimetics, are being developed for therapeutic applications in areas including coagulation, thrombosis, cancers, and inflammatory diseases.
Targeted Therapies and Immunomodulation: Immunogenic sulfated L-Idose homo-oligosaccharides have shown promise in eliciting neutralizing antibodies against native heparan sulfate, suggesting both biomarker and therapeutic possibilities. Additionally, L-Idose-based hexasaccharides, when functionalized on a proteoglycan backbone, exhibited significantly faster endocytosis on cancer cell surfaces and localized in the nuclear region, indicating their potential for nuclear targeting in therapeutic contexts.
Development of Novel L-Idose-Based Biomarkers
Biomarkers, defined as measurable biological features, are critical tools for predicting disease progression, assessing response to interventions, and identifying specific patient characteristics. The unique biochemical properties and involvement of L-Idose in GAG structures make it a compelling candidate for the development of novel biomarkers.
Research avenues in this area include:
Nuclear Targeting Markers: The observed nuclear localization of L-Idose-based proteoglycan mimetics suggests their potential as specific markers for targeting the cell nucleus, which could have diagnostic and therapeutic implications.
Immunological Biomarkers: Investigations into immunogenic sulfated L-Idose homo-oligosaccharides are exploring their capacity to elicit specific antibody responses, which could serve as biomarkers for disease states or therapeutic efficacy.
Glycan Structure Analysis: Understanding the structural diversity and topological distribution of heparan sulfate domains in tissues, often involving L-Idose and L-iduronic acid, through the use of anti-HS antibodies and synthetic HS oligosaccharides, is crucial for identifying novel glycan-based biomarkers.
Omics Integration: The integration of 'omics' technologies, such as transcriptomics, proteomics, metabolomics, and lipidomics, with L-Idose research holds significant potential for identifying new L-Idose-related biomarkers by providing a global understanding of cellular interactions and metabolic pathways.
High-Throughput Screening and Omics Technologies in L-Idose Research
The application of high-throughput screening (HTS) and advanced 'omics' technologies is revolutionizing L-Idose research by enabling comprehensive and unbiased investigations into its biological roles and interactions. These sophisticated tools provide global insights into cellular processes at various molecular levels, including gene, epigenetic, mRNA, protein, metabolite, and lipid profiles.
Key applications and future directions include:
Deciphering Cell Behaviors: HTS and 'omics' technologies are invaluable for deciphering fundamental cellular behaviors, such as adhesion, migration, and differentiation, in response to various stimuli or biomaterials, which can inform the therapeutic outcomes of L-Idose-containing compounds.
Compound and Target Identification: HTS platforms are effectively used to identify molecular targets and potential therapeutic compounds, as demonstrated in research for conditions like endometriosis. This methodology can be adapted to screen for compounds that interact with or modulate L-Idose-related pathways.
Biomarker Discovery: A new integrated high-throughput screening methodology combining DNA methylation and RNA sequencing data for identifying cancer-testis antigens could be adapted for the discovery of L-Idose-related biomarkers.
Single-Cell Glycan Analysis: These advanced technologies facilitate the analysis of endogenous glycan structures and their functions at a single-cell level, providing unprecedented detail into the roles of rare sugars like L-Idose in complex biological systems.
Interdisciplinary Approaches in Glycoscience and L-Idose Studies
Glycoscience is inherently an interdisciplinary field, integrating insights from biochemistry, polymer chemistry, material science, engineering, physiology, developmental biology, microbiology, medicine, and ecology. Future directions in L-Idose research will increasingly benefit from these collaborative approaches to fully unravel its complexities and harness its potential.
Key interdisciplinary strategies include:
Holistic Glycan Function Understanding: Research aims to understand and regulate glycan functions across molecular, cellular, tissue, and individual levels. This involves elucidating the biosynthesis, localization, and interactions of glycans with other molecules through biochemical, genetic, and structural biology techniques.
Chemical Biology and Synthetic Regulation: The development of novel chemical compounds and methods to regulate glycan processes is a significant focus, leveraging synthetic chemistry to create tools and probes for L-Idose studies.
Computational Glycoscience: Computational modeling, including molecular simulations, is crucial for understanding the structural diversity and conformational challenges of complex carbohydrates like L-Idose, providing insights into their biological functions and properties.
Advanced Analytical Techniques: The application of advanced technologies, such as mass spectrometry for glycopeptide analysis, is vital for driving medical and drug discovery studies related to L-Idose and other glycans.
Drug Lead Identification: Interdisciplinary efforts are focused on identifying natural small compounds that bind to biologically or pathologically important glycans, and subsequently developing molecular tools and drug leads through chemical modification of these natural products. This integrated approach is essential for translating fundamental L-Idose research into tangible applications.
Q & A
Basic Research Questions
Q. How can I formulate a scientifically rigorous research question for studying L-Idose’s biochemical properties?
- Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define the scope . For example:
- Feasibility: Ensure access to analytical tools (e.g., NMR for structural analysis) and L-Idose samples.
- Novelty: Identify gaps via literature reviews (e.g., understudied metabolic pathways involving L-Idose) .
- Ethical alignment: Address safety protocols if handling L-Idose derivatives in vivo .
- Example : “How does L-Idose interact with glycolytic enzymes compared to its D-isomer, and what structural factors drive this specificity?”
Q. What strategies ensure a systematic literature review for L-Idose-related studies?
- Methodology :
- Use Boolean operators (e.g., “L-Idose AND biosynthesis NOT industrial”) in databases like PubMed or SciFinder to filter academic studies .
- Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial websites) .
- Track citations from foundational papers (e.g., L-Idose’s role in rare sugars) to identify newer research .
Advanced Research Questions
Q. How should I design experiments to resolve contradictions in reported L-Idose stability under varying pH conditions?
- Methodology :
- Controlled replication : Reproduce prior experiments (e.g., HPLC analysis at pH 2–10) using standardized buffers .
- Statistical validation : Apply regression models to quantify degradation rates and compare results with existing data .
- Meta-analysis : Systematically evaluate methodological differences (e.g., temperature control, sample purity) across studies .
- Example : “Does trace metal contamination in buffer solutions explain discrepancies in L-Idose degradation kinetics reported in Studies A (2020) and B (2023)?”
Q. What advanced techniques validate the stereochemical purity of synthesized L-Idose?
- Methodology :
- Chiral chromatography : Use columns like Chiralpak IG-3 to separate enantiomers and quantify purity .
- Polarimetry vs. NMR : Cross-validate results; polarimetry provides optical rotation data, while 2D-NMR (e.g., NOESY) confirms spatial configuration .
- Error mitigation : Include internal standards and triplicate runs to reduce instrument-based variability .
Q. How can I address ethical and logistical challenges in human trials involving L-Idose-derived compounds?
- Methodology :
- Protocol justification : Document safety measures (e.g., toxicity screens) and justify dosing strategies in ethics board applications .
- Participant screening : Use validated questionnaires to exclude individuals with metabolic disorders (e.g., fructose intolerance) that may interact with L-Idose .
- Data integrity : Incorporate open-ended survey questions to detect fraudulent responses in self-reported symptom data .
Data Analysis & Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in L-Idose toxicity studies?
- Methodology :
- Non-linear regression : Fit sigmoidal models (e.g., Hill equation) to EC50/LC50 data .
- Sensitivity analysis : Test assumptions (e.g., normality) using bootstrapping or Monte Carlo simulations .
- Reporting standards : Include confidence intervals and effect sizes to contextualize significance .
Q. How do I reconcile conflicting results between computational predictions and experimental data on L-Idose-protein binding?
- Methodology :
- Force field validation : Compare molecular dynamics simulations (e.g., AMBER vs. CHARMM) with crystallographic data .
- Error source mapping : Identify limitations (e.g., solvent model accuracy) and refine computational parameters iteratively .
Research Ethics & Compliance
Q. What safeguards ensure data integrity in multi-institutional studies on L-Idose applications?
- Methodology :
- Blinded analysis : Assign independent teams to handle data collection vs. interpretation .
- Audit trails : Use version-controlled databases (e.g., LabArchives) to track raw data modifications .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
